Caramel

Flavor chemistry Aroma threshold Sensory science

CAS 13494-07-0 (FEMA is the pure synthetic flavor compound 3,5-dimethyl-1,2-cyclopentanedione, a cyclic diketone with molecular formula C7H10O2 and molecular weight 126.15. This compound exists as a white to pale yellow-brown crystalline powder with a melting range of 87–95°C and boiling point of 187.4±9.0°C.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 13494-07-0
Cat. No. B088784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaramel
CAS13494-07-0
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)C1=O)C
InChIInChI=1S/C7H10O2/c1-4-3-5(2)7(9)6(4)8/h4-5H,3H2,1-2H3
InChIKeyMIDXCONKKJTLDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water

Structure & Identifiers


Interactive Chemical Structure Model





Caramel (CAS 13494-07-0): Pure Cyclic Diketone Flavor Compound for Precision Formulation


CAS 13494-07-0 (FEMA 3269) is the pure synthetic flavor compound 3,5-dimethyl-1,2-cyclopentanedione, a cyclic diketone with molecular formula C7H10O2 and molecular weight 126.15 [1]. This compound exists as a white to pale yellow-brown crystalline powder with a melting range of 87–95°C and boiling point of 187.4±9.0°C [1] . It is structurally distinct from the heterogeneous caramel color additives (E150a–d, CAS 8028-89-5) and should not be confused with them [2]. As a flavoring agent rather than a colorant, it imparts caramellic, maple, brown sugar, and toffee notes at defined use levels [1].

Why Substituting Caramel (13494-07-0) with Alternative Caramel or Brown Flavor Compounds Compromises Formulation Precision


Substitution of 3,5-dimethyl-1,2-cyclopentanedione with caramel color additives or other brown flavor compounds is not functionally equivalent. Caramel colors (E150a–d) are complex polymeric mixtures derived from carbohydrate heat treatment that provide visual coloration with variable and often undefined flavor contributions [1]. In contrast, CAS 13494-07-0 is a single molecular entity with defined sensory properties and quantifiable aroma threshold (1.0 μg/L in water) [2]. Alternative flavor compounds such as cyclotene (CAS 80-71-7) and maltol (CAS 118-71-8) offer related but chemically distinct sensory profiles with different potency, solubility, and regulatory use-level limits [3].

Quantitative Differentiation Evidence: Caramel (13494-07-0) vs. Comparator Compounds


Aroma Threshold Comparison: Caramel Dione vs. Cyclotene in Aqueous Systems

3,5-Dimethyl-1,2-cyclopentanedione exhibits a defined olfactory detection threshold of 1.0 μg/L in water [1]. Cyclotene (2-hydroxy-3-methyl-2-cyclopenten-1-one), a structurally related cyclic enolone with one fewer methyl group, has a reported water solubility of 198 g/L but its aroma threshold differs, requiring higher concentrations for equivalent sensory impact [2]. This threshold difference allows formulators to achieve target caramel-maple notes at lower dosage levels with the target compound.

Flavor chemistry Aroma threshold Sensory science

Regulatory Use-Level Differentiation: FEMA GRAS Limits for Caramel Dione vs. Maltol

FEMA has established distinct maximum use levels for 3,5-dimethyl-1,2-cyclopentanedione (FEMA 3269) compared to maltol (FEMA 2656). The target compound has defined FEMA limits of 2.4 mg/kg in soft drinks, 6.0 mg/kg in frozen dairy desserts, and 5.0 mg/kg in candy [1] [3]. Maltol, by contrast, is typically used at 5–90 mg/kg in baked goods and 10–100 mg/kg in confectionery [2]. These regulatory differentials require separate procurement and inventory management for compliant formulation.

Food additive regulation GRAS Formulation compliance

Solubility Profile Differentiation: Water Insolubility vs. Caramel Color Additives

3,5-Dimethyl-1,2-cyclopentanedione is insoluble in water [1] , requiring dissolution in ethanol, propylene glycol, or other organic solvents for incorporation into aqueous-based formulations. In contrast, caramel colors (E150a–d) are fully water-soluble and designed for aqueous dispersion [2]. This fundamental solubility difference mandates distinct formulation strategies and supply chain considerations: the target compound requires solvent carriers, while caramel colors can be directly added to water-based matrices.

Solubility Formulation science Dispersion

Purity Specification Differentiation: JECFA vs. FCC Compliance Requirements

3,5-Dimethyl-1,2-cyclopentanedione is assigned JECFA number 421 with a minimum purity specification of 95% (unless otherwise specified) [1]. Commercial analytical-grade material typically meets 98–100% purity by GC . The compound is not listed in the Food Chemicals Codex (FCC) [2], unlike many common food additives. This JECFA-specific designation means procurement specifications must reference FAO/WHO JECFA monographs rather than FCC standards, a critical distinction for quality assurance and regulatory compliance documentation.

Purity specification JECFA Food Chemicals Codex

Storage Stability Requirements: Refrigeration Necessity vs. Ambient-Stable Caramel Colors

3,5-Dimethyl-1,2-cyclopentanedione requires refrigerated storage at 2–8°C to maintain stability and extend shelf life . Some suppliers further recommend storage under inert gas (argon) and protection from light and air exposure to prevent gradual oxidation and discoloration . Caramel color additives (E150a–d) are typically stable at ambient room temperature and do not require cold-chain logistics [1]. This differential creates distinct supply chain and warehousing requirements.

Stability Storage conditions Shelf life

Analytical Detectability: GC-MS Quantification Limits in Industrial Quality Control

Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) enables quantification of 3,5-dimethyl-1,2-cyclopentanedione at concentrations as low as 0.1 μg/mL in ethylene glycol and related industrial streams [1]. This method requires no sample preparation and can simultaneously detect and differentiate this compound from structurally related 1,2-cyclopentanediones including 3-methyl-, 3,4-dimethyl-, and 3-ethyl- derivatives [1] [2]. The ability to analytically resolve and quantify this specific compound at sub-ppm levels supports rigorous quality control and impurity profiling.

Analytical chemistry GC-MS Quality control

High-Value Application Scenarios for Caramel (13494-07-0) Based on Quantitative Differentiation Evidence


Precision Flavor Formulation in Low-pH Beverages Requiring Defined Caramel-Maple Notes

Soft drink and functional beverage formulators requiring precise caramel-maple flavor impact without color contribution should select 3,5-dimethyl-1,2-cyclopentanedione over caramel colors. The compound provides defined sensory impact at the FEMA-established limit of 2.4 mg/kg [1], whereas caramel colors (E150a–d) deliver visual coloration with variable flavor contributions and distinct pH stability profiles ranging from pH 2.8 (Class I) to pH 1.5–2.0 (Class IV) [2]. The target compound's water insolubility necessitates predissolution in ethanol or propylene glycol prior to beverage incorporation [1].

Analytical Reference Standard for GC-MS Quantification of Cyclic Diketones in Industrial Streams

Quality control and analytical laboratories monitoring ethylene glycol purity or industrial process streams require high-purity 3,5-dimethyl-1,2-cyclopentanedione as a reference standard. The validated GC-MS method with SIM detection achieves quantification at 0.1 μg/mL without sample preparation [3], enabling precise monitoring of this compound alongside related 1,2-cyclopentanediones (3-methyl-, 3,4-dimethyl-, and 3-ethyl- derivatives) [3]. Commercial material meeting 98–100% GC purity is suitable for this application.

Confectionery Flavor Development Requiring GRAS-Compliant Caramel-Maple Profile at Low Use Levels

Confectionery and candy manufacturers developing products with caramel-maple flavor profiles benefit from the compound's FEMA GRAS status and defined use limit of 5.0 mg/kg [1]. This represents approximately 50–95% lower usage levels compared to alternative flavor compounds such as maltol, which is typically used at 10–100 mg/kg in confectionery [4]. The lower use level reduces per-unit flavoring cost and simplifies inventory management for manufacturers producing large-volume confectionery products.

Frozen Dairy Dessert Flavoring with Regulatory Specification Traceability to JECFA

Frozen dairy dessert manufacturers requiring caramel-maple flavor notes with full international regulatory traceability should specify 3,5-dimethyl-1,2-cyclopentanedione meeting JECFA 421 purity specifications (minimum 95%) [5]. The FEMA limit for frozen dairy applications is 6.0 mg/kg [1]. Procurement documentation must reference JECFA monographs rather than Food Chemicals Codex, as the compound is not FCC-listed [6]. Cold-chain logistics for raw material storage (2–8°C) must be factored into supply chain planning .

Technical Documentation Hub

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